molecular formula C8H17NO3 B14068783 methyl (2S,3R)-3-hydroxy-2-(methylamino)hexanoate

methyl (2S,3R)-3-hydroxy-2-(methylamino)hexanoate

Katalognummer: B14068783
Molekulargewicht: 175.23 g/mol
InChI-Schlüssel: VJZNWLYKYLRLNV-RQJHMYQMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (2S,3R)-3-hydroxy-2-(methylamino)hexanoate is an organic compound with a complex structure, featuring both hydroxyl and amino functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,3R)-3-hydroxy-2-(methylamino)hexanoate typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reaction of a suitable aldehyde with a chiral amine, followed by reduction and esterification steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. These methods are designed to optimize the efficiency and scalability of the synthesis process, often incorporating advanced techniques such as flow microreactors to enhance reaction rates and product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2S,3R)-3-hydroxy-2-(methylamino)hexanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

Methyl (2S,3R)-3-hydroxy-2-(methylamino)hexanoate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which methyl (2S,3R)-3-hydroxy-2-(methylamino)hexanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoate
  • Methyl (2S,3R)-2-hydroxy-3-methyl-2-(propan-2-yl)hexanoate

Uniqueness

Methyl (2S,3R)-3-hydroxy-2-(methylamino)hexanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinities, and biological activities, making it a valuable compound for targeted research and applications .

Eigenschaften

Molekularformel

C8H17NO3

Molekulargewicht

175.23 g/mol

IUPAC-Name

methyl (2S,3R)-3-hydroxy-2-(methylamino)hexanoate

InChI

InChI=1S/C8H17NO3/c1-4-5-6(10)7(9-2)8(11)12-3/h6-7,9-10H,4-5H2,1-3H3/t6-,7+/m1/s1

InChI-Schlüssel

VJZNWLYKYLRLNV-RQJHMYQMSA-N

Isomerische SMILES

CCC[C@H]([C@@H](C(=O)OC)NC)O

Kanonische SMILES

CCCC(C(C(=O)OC)NC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.